N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide
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Overview
Description
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide typically involves the formation of the thiadiazole ring followed by the introduction of the fluorophenyl and propoxybenzamide groups. One common method involves the reaction of 4-fluoroaniline with thiosemicarbazide to form the intermediate 4-fluorophenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the 1,2,4-thiadiazole ring. The final step involves the coupling of the thiadiazole derivative with 2-propoxybenzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with specific biological targets makes it a valuable tool in the study of biochemical pathways and cellular processes.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties. The presence of the fluorophenyl and thiadiazole moieties contributes to its biological activity.
Industry: In the agrochemical industry, this compound is explored for its potential as a herbicide or pesticide. Its ability to disrupt specific biochemical pathways in plants or pests makes it a candidate for crop protection applications.
Mechanism of Action
The mechanism of action of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the disruption of cellular processes in cancer cells or microorganisms.
Comparison with Similar Compounds
- N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide
- N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide
- N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide
Comparison: While these compounds share a similar core structure, the presence of different substituents on the phenyl ring can significantly impact their chemical and biological properties. For instance, the fluorine atom in N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide may enhance its lipophilicity and metabolic stability compared to its chloro or bromo counterparts. Additionally, the electronic effects of the substituents can influence the compound’s reactivity and binding affinity to biological targets, making each derivative unique in its applications and effectiveness.
Properties
Molecular Formula |
C18H16FN3O2S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide |
InChI |
InChI=1S/C18H16FN3O2S/c1-2-11-24-15-6-4-3-5-14(15)17(23)21-18-20-16(22-25-18)12-7-9-13(19)10-8-12/h3-10H,2,11H2,1H3,(H,20,21,22,23) |
InChI Key |
HSUUVOSWXRDXLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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